An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-histidine: Structure, Properties, and Applications in Peptide Synthesis
An In-depth Technical Guide to (tert-Butoxycarbonyl)-L-histidine: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(tert-Butoxycarbonyl)-L-histidine (Boc-L-histidine) is a pivotal derivative of the essential amino acid L-histidine, widely employed in the field of synthetic peptide chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the α-amino function allows for the controlled, stepwise assembly of amino acids into peptide chains, a cornerstone of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of Boc-L-histidine in the synthesis of peptides, a critical process in drug discovery and development.
Chemical Structure and Identification
The chemical structure of (tert-Butoxycarbonyl)-L-histidine is characterized by an L-histidine core with a Boc protecting group attached to its alpha-amino group. The imidazole side chain of the histidine residue remains unprotected at the Nτ-position, which can be a site for further modification if required.
Caption: Chemical structure of (tert-Butoxycarbonyl)-L-histidine.
| Identifier | Value |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(1H-imidazol-4-yl)propanoic acid |
| CAS Number | 17791-52-5[1] |
| Molecular Formula | C₁₁H₁₇N₃O₄[1] |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[1] |
| InChI | InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m0/s1[1] |
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic properties of (tert-Butoxycarbonyl)-L-histidine is presented below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 255.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 195 °C (decomposes)[2] |
| Optical Rotation | [α]²⁰/D +26° (c=1 in methanol)[2] |
| pKa (predicted) | ~3.56 (carboxyl group), ~6.0 (imidazole side chain) |
| Solubility | Soluble in DMSO (25 mg/mL), methanol, and other organic solvents. Sparingly soluble in water. |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 12.5 (br s, 1H, COOH), 8.15 (s, 1H, imidazole C2-H), 7.25 (d, 1H, NH), 6.85 (s, 1H, imidazole C5-H), 4.15 (m, 1H, α-CH), 2.95 (m, 2H, β-CH₂), 1.35 (s, 9H, t-butyl) |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 173.5 (COOH), 155.5 (Boc C=O), 135.0 (imidazole C2), 133.5 (imidazole C4), 116.5 (imidazole C5), 78.0 (Boc C(CH₃)₃), 55.0 (α-CH), 30.0 (β-CH₂), 28.0 (Boc CH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-2500 (O-H and N-H stretch), 1715 (C=O stretch, carboxyl), 1685 (C=O stretch, Boc), 1520 (N-H bend), 1400 (O-H bend) |
| Mass Spectrometry (ESI-MS) | m/z 256.1 [M+H]⁺, 278.1 [M+Na]⁺. Fragmentation often shows a neutral loss of the Boc group (-100 amu). |
Experimental Protocols
The primary application of (tert-Butoxycarbonyl)-L-histidine is in solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain and the subsequent removal of the Boc protecting group.
Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc-L-histidine
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-L-histidine.
1. Resin Preparation:
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Swell the appropriate solid support (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. N-terminal Boc Deprotection:
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Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature to remove the N-terminal Boc group of the preceding amino acid.
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Wash the resin thoroughly with DCM to remove excess TFA.
3. Neutralization:
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Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (monitored by a colorimetric test such as the chloranil test).
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Wash the resin with DCM to remove excess base.
4. Coupling of (tert-Butoxycarbonyl)-L-histidine:
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Activation: In a separate vessel, dissolve (tert-Butoxycarbonyl)-L-histidine (2-4 equivalents relative to resin loading) and an activating agent in an appropriate solvent (e.g., DMF/DCM). Common activating agents include:
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Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).
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O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) with a non-nucleophilic base like DIEA.
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Coupling: Add the activated Boc-L-histidine solution to the resin and agitate at room temperature for 1-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test.
5. Capping (Optional):
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To block any unreacted amino groups, the resin can be treated with an acetylating agent such as acetic anhydride in the presence of a base.
6. Final Cleavage and Deprotection:
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After the peptide chain is fully assembled, the final N-terminal Boc group is removed as described in step 2.
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The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers (e.g., anisole, thioanisole, or ethanedithiol) must be added to the cleavage cocktail to prevent side reactions with reactive intermediates.
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The crude peptide is then precipitated with cold diethyl ether, collected by filtration or centrifugation, and dried under vacuum.
7. Purification and Analysis:
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The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
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The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
L-Histidine Metabolic Pathway
While (tert-Butoxycarbonyl)-L-histidine itself is a synthetic molecule and does not have a natural metabolic pathway, it is instructive to understand the metabolic fate of its parent amino acid, L-histidine, within biological systems. The following diagram illustrates the major catabolic pathway of L-histidine.
Caption: Major catabolic pathway of L-histidine.
Conclusion
(tert-Butoxycarbonyl)-L-histidine is an indispensable reagent for the synthesis of histidine-containing peptides via the Boc-SPPS strategy. Its well-defined chemical properties and established protocols for use allow for the reliable and efficient production of complex peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its handling, coupling, and deprotection is crucial for any scientist working in the field of peptide chemistry. This guide provides the foundational knowledge required for the successful application of this important building block.
